molecular formula C8H18ClN B1450641 Cyclopropylmethylisobutylamine hydrochloride CAS No. 1668573-94-1

Cyclopropylmethylisobutylamine hydrochloride

Cat. No.: B1450641
CAS No.: 1668573-94-1
M. Wt: 163.69 g/mol
InChI Key: IMYHRYJIPSHIEK-UHFFFAOYSA-N
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Description

Cyclopropylmethylisobutylamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to a methylisobutylamine structure, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropylmethylisobutylamine hydrochloride typically involves the reaction of cyclopropylmethylamine with isobutylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) ensures the efficient and high-purity production of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethylisobutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylisobutylamine oxides, while reduction may produce various reduced amine derivatives .

Scientific Research Applications

Cyclopropylmethylisobutylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopropylmethylisobutylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cyclopropylmethylisobutylamine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropylmethylamine: Shares the cyclopropyl group but lacks the isobutylamine structure.

    Isobutylamine: Contains the isobutylamine structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the methylisobutylamine structure.

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its individual components .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-9-6-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYHRYJIPSHIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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